molecular formula C11H14Cl2N2O3 B1424597 3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220017-70-8

3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1424597
CAS No.: 1220017-70-8
M. Wt: 293.14 g/mol
InChI Key: RFAZHRZHOJKXBU-UHFFFAOYSA-N
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Description

3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride is a synthetic organic compound that belongs to the pyrrolidine family. It was first discovered in the 1950s as a potential drug for the treatment of coccidiosis, a parasitic infection common in poultry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-chloro-4-nitrophenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in parasite metabolism .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: A related compound with similar chemical properties.

    3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine: The base compound without the hydrochloride salt.

    Other pyrrolidine derivatives: Compounds with similar structures but different functional groups.

Uniqueness

3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for research and development .

Properties

IUPAC Name

3-[(2-chloro-4-nitrophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3.ClH/c12-10-5-9(14(15)16)1-2-11(10)17-7-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAZHRZHOJKXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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